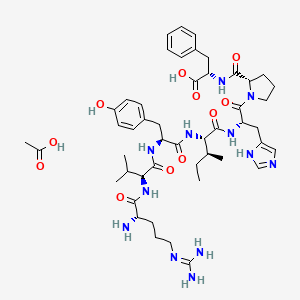
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry and materials science. Research efforts have focused on its synthesis, structural analysis, and understanding its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves stereo-specific procedures and homologation techniques. For instance, Cativiela et al. (1986) described the synthesis of methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates through the opening of oxazolones and homologation of methyl Z-2-acetamido (or benzamido)-3-aryl-2-propenoates (C. Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986).
Molecular Structure Analysis
Research has detailed the crystal structure of similar acetamido derivatives, elucidating aspects like space groups, molecular dimensions, and intermolecular hydrogen bonding. A study on a p-methoxyphenyl derivative highlighted its hexagonal space group and the significance of amido hydrogen bonding (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
The chemical reactions involving acetamido derivatives often leverage inter- and intramolecular hydrogen bonding for synthesis and structural stability. Romero et al. (2008) synthesized substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, showcasing the role of hydrogen bonding in defining the molecular structure (T. Romero & Angela Margarita, 2008).
Physical Properties Analysis
Physical properties such as thermal behavior, crystallinity, and solubility are critical for understanding the applications and handling of these compounds. For example, novel copolymers incorporating ethyl 2-cyano-3-phenyl-2-propenoates were studied for their thermal properties, indicating decomposition steps and residue formation, which are vital for material science applications (Kamil M. Wojdyla et al., 2022).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are essential for the compound's applications in synthesis and material development. The interaction with other molecules and the formation of derivatives through reactions like the Morita-Baylis-Hillman reaction highlight the versatility and reactivity of these compounds (H. Lim, Y. Song, & K. Lee, 2007).
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Anti-myocardial Ischemia Drug Candidates : Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate derivatives have been synthesized for their potential as anti-myocardial ischemia drug candidates. These derivatives, designed to improve chemical stability and liposolubility, showed potent protective activities against hypoxia-induced cellular damage. Notably, they could increase cell viability, inhibit lipid hyperoxidation, and regulate the expression of apoptosis-related molecules, demonstrating significant anti-myocardial ischemic effects in vivo by reducing infarction size and increasing the level of intracellular enzymes detectable in serum (Dong, Wang, & Zhu, 2009).
Antitumor Activities : Another study explored the antitumor activities of derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, highlighting certain selective anti-tumor activities, suggesting the potential utility of these compounds in cancer treatment (Jing, 2011).
Development of New Materials
- Novel Copolymers : Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which included derivatives of methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate, has contributed to advancements in materials science. These copolymers were prepared and characterized, revealing valuable properties for potential applications in various industries (Wojdyla et al., 2022).
Chemical Synthesis and Characterization
- Crystal Structure Analysis : The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been determined, providing insights into the molecular features responsible for their bioactivities, such as anticonvulsant activities. This research aids in understanding the stereochemistry and potential therapeutic applications of these compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWSRTYMGLZOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696203 |
Source


|
| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate | |
CAS RN |
170699-07-7 |
Source


|
| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)




![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)







